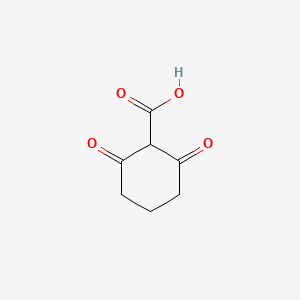

2,6-Dioxocyclohexane-1-carboxylic acid

説明

Chemical Significance within Diketone and Carboxylic Acid Chemistry

The chemical character of 2,6-Dioxocyclohexane-1-carboxylic acid is defined by the combined properties of its β-diketone and carboxylic acid moieties. The β-dicarbonyl arrangement—where two ketone groups are separated by a single carbon—confers significant acidity to the hydrogen atom on the intervening carbon (the α-carbon). pressbooks.pubyoutube.com This enhanced acidity, with a pKa value significantly lower than that of simple ketones, is due to the stabilization of the resulting conjugate base (an enolate) through resonance, where the negative charge is delocalized over both oxygen atoms. youtube.com

This acidity is a cornerstone of β-dicarbonyl chemistry, facilitating the ready formation of a nucleophilic enolate under basic conditions. pressbooks.pub Furthermore, the molecule can exist in equilibrium with its enol tautomers, a common characteristic of dicarbonyl compounds.

The compound is also classified as a β-keto acid. A defining characteristic of β-keto acids is their propensity to undergo decarboxylation (the loss of a molecule of carbon dioxide) when heated. pressbooks.pub This reaction proceeds through a cyclic six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone. pressbooks.pubmasterorganicchemistry.com This ease of decarboxylation is a key synthetic feature not typically observed in carboxylic acids lacking the β-carbonyl group. masterorganicchemistry.com

Strategic Role as a Synthetic Precursor in Advanced Organic Synthesis

The unique reactivity of this compound makes it a strategic precursor in organic synthesis. Its utility stems primarily from the reactivity of the α-carbon located between the two carbonyl groups. pressbooks.pubresearchgate.net

Key synthetic applications include:

Alkylation and Acylation: The acidic α-proton can be easily removed by a suitable base to generate a stable enolate. This enolate is a potent carbon nucleophile that can react with electrophiles like alkyl halides in SN2 reactions. youtube.comlibretexts.org This allows for the controlled introduction of a wide variety of alkyl or acyl groups at the C1 position. The ability to perform sequential alkylations can lead to di-substituted products. youtube.com

Synthesis of Substituted Cyclohexanones: The alkylation reaction is often coupled with a subsequent decarboxylation step. masterorganicchemistry.com By heating the alkylated β-keto acid product, the carboxylic acid group is removed, yielding a mono- or di-substituted cyclohexanedione. This two-step sequence, known as the acetoacetic ester synthesis (in its acyclic form), is a powerful and classic method for forming substituted ketones from a dicarbonyl precursor. masterorganicchemistry.com

Modification of the Carboxyl Group: The carboxylic acid functionality itself can be transformed to broaden the synthetic possibilities. It can be converted into esters, amides, or acid chlorides, which can then participate in a host of other reactions. organic-chemistry.org For instance, conversion to a β-keto ester would open pathways for further condensation reactions. organic-chemistry.org

This combination of modifiable sites—the acidic α-carbon and the versatile carboxylic acid group—renders this compound a highly valuable and adaptable building block for constructing more intricate and functionally diverse molecules.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₈O₄ | nih.gov |

| Molecular Weight | 156.14 g/mol | nih.gov |

| CAS Number | 64929-37-9 | nih.gov |

| Canonical SMILES | C1CC(=O)C(C(=O)C1)C(=O)O | nih.gov |

| InChI Key | LDUQUHXCYGDUFJ-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

特性

CAS番号 |

64929-37-9 |

|---|---|

分子式 |

C7H8O4 |

分子量 |

156.14 g/mol |

IUPAC名 |

2,6-dioxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H8O4/c8-4-2-1-3-5(9)6(4)7(10)11/h6H,1-3H2,(H,10,11) |

InChIキー |

LDUQUHXCYGDUFJ-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)C(C(=O)C1)C(=O)O |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2,6 Dioxocyclohexane 1 Carboxylic Acid and Its Structural Analogues

Cyclization and Cascade Reaction Strategies

The formation of the 2,6-dioxocyclohexane scaffold is often achieved through intramolecular reactions that build the six-membered ring. These strategies are prized for their efficiency in creating molecular complexity from simpler acyclic precursors.

Base-catalyzed intramolecular cyclocondensation reactions are a cornerstone for the synthesis of cyclic β-keto esters, which are direct precursors to the 2,6-dioxocyclohexane ring system. The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is particularly effective for this purpose. youtube.comlibretexts.org This reaction is best suited for synthesizing five- and six-membered rings from 1,6- and 1,7-diesters, respectively. libretexts.org

The mechanism involves the deprotonation of an α-carbon of a diester by a base (typically an alkoxide like sodium ethoxide) to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to a cyclic tetrahedral intermediate. youtube.comlibretexts.org Subsequent elimination of the alkoxide leaving group yields the cyclic β-keto ester. The final deprotonation of the highly acidic α-hydrogen between the two carbonyls drives the reaction to completion. An acidic workup is then required to reprotonate this position and yield the neutral product. youtube.com

For the synthesis of a 2,6-dioxocyclohexane scaffold, a suitably substituted 1,7-diester would undergo Dieckmann cyclization to form a cyclohexane (B81311) ring containing a β-keto ester functionality. The second ketone group can be present in the starting material or introduced in a subsequent step.

Table 1: Key Aspects of Dieckmann Condensation for Cyclohexane Scaffolds

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Intramolecular Claisen Condensation | youtube.comlibretexts.org |

| Starting Material | 1,7-Diesters (for 6-membered rings) | libretexts.org |

| Key Reagents | Base (e.g., Sodium ethoxide, Potassium tert-butoxide), followed by Acid Workup | youtube.comnih.gov |

| Intermediate | Cyclic tetrahedral alkoxide | libretexts.org |

| Product | Cyclic β-keto ester | libretexts.org |

| Driving Force | Formation of a stable enolate from the acidic α-hydrogen of the product | youtube.com |

A powerful extension of this methodology is the tandem double Michael addition-Dieckmann condensation, which can form three carbon-carbon bonds, including a quaternary center, in a single pot. nih.gov This process efficiently constructs highly substituted cyclohexane β-keto esters from precursors like benzylic nitriles or esters and methyl acrylate (B77674), using a strong base such as potassium tert-butoxide. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. dergipark.org.tr These reactions are atom-economical and can rapidly build molecular diversity.

One relevant example is the one-pot, three-component synthesis of 2-(cyclohexylamino)-6,7-dihydro-3-aryl benzofuran-4(5H)-ones from the reaction of cyclohexyl isocyanide, an aldehyde, and 1,3-cyclohexanedione (B196179). dergipark.org.tr While this specific reaction yields a benzofuran (B130515) derivative, it demonstrates the principle of using a cyclohexanedione scaffold as a building block in MCRs to create more complex heterocyclic systems.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are also powerful tools. The Larock heteroannulation, for instance, is a well-known palladium-catalyzed reaction for synthesizing indoles from an ortho-iodoaniline and an alkyne. ub.eduwikipedia.org While typically used for nitrogen-containing heterocycles, the principles of palladium-catalyzed annulation can be adapted for the synthesis of various carbocyclic and heterocyclic systems. ub.edu More advanced strategies, such as the palladium-catalyzed double annulation of 1-(2,6-dibromophenyl)-1H-pyrroles with arynes, showcase the potential to construct complex, polycyclic systems in a single, efficient step. researchgate.net

One-pot synthetic protocols combine multiple reaction steps in a single flask without isolating intermediates, leading to increased efficiency, reduced waste, and savings in time and resources. nih.govnih.gov

A prime example for constructing the core of the target molecule is the aforementioned one-pot double Michael addition-Dieckmann condensation. nih.gov This methodology, promoted by potassium tert-butoxide, allows for the rapid synthesis of 4,4-disubstituted cyclohexane β-keto esters. nih.gov The process begins with the base-promoted addition of a benzylic nitrile or ester to two molecules of methyl acrylate (double Michael addition), followed by an in-situ Dieckmann condensation of the resulting intermediate to yield the cyclic product. nih.gov This approach is highly valuable for creating building blocks for natural product synthesis and medicinal chemistry. nih.gov

Table 2: Comparison of One-Pot Synthetic Protocols

| Protocol | Key Features | Product Type | Reference |

|---|---|---|---|

| Double Michael/Dieckmann | Forms three C-C bonds; Creates a quaternary center; Base-promoted (KOtBu). | 4,4-Disubstituted cyclohexane β-keto esters. | nih.gov |

| Three-Component Reaction | Combines isocyanide, aldehyde, and a 1,3-dione; High atom economy. | Fused heterocyclic systems (e.g., Dihydro-benzofuranones). | dergipark.org.tr |

Functional Group Transformations for Carboxyl Moiety Generation

Once the cyclic scaffold is in place, often in the form of an ester, the final step is to generate the carboxylic acid moiety. This is typically achieved through hydrolysis or, in some synthetic routes, via oxidation.

The most direct method to obtain the carboxylic acid is through the hydrolysis of its corresponding ester, which is the common product of a Dieckmann condensation. libretexts.orgbritannica.com This transformation can be performed under either acidic or basic conditions. britannica.comwjec.co.uk

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. britannica.comchemhume.co.uk The ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). The reaction is an equilibrium process, and using a large excess of water helps to drive it toward the formation of the carboxylic acid and alcohol. mnstate.edu

Base-catalyzed hydrolysis , also known as saponification, is generally the preferred method because it is irreversible. britannica.com The ester is heated with a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction produces a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. wjec.co.ukmnstate.edu All carboxylic acid derivatives, including amides and nitriles, can be hydrolyzed to carboxylic acids, though amides typically require more vigorous conditions. britannica.comwjec.co.uk

Table 3: Comparison of Ester Hydrolysis Methods

| Method | Reagents | Conditions | Key Characteristics | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | Dilute strong acid (e.g., H₂SO₄, HCl), Water | Heat/Reflux | Reversible reaction; equilibrium driven by excess water. | britannica.comchemhume.co.uk |

| Alkaline Hydrolysis (Saponification) | Dilute strong base (e.g., NaOH), Water, followed by Acid Workup | Heat/Reflux | Irreversible reaction; forms a carboxylate salt intermediate. | britannica.comwjec.co.ukmnstate.edu |

An alternative strategy involves generating the carboxylic acid functional group through the oxidation of a suitable precursor. Common methods include the oxidation of primary alcohols, aldehydes, or alkyl side chains on aromatic rings. libretexts.orgchemguide.co.uk

For a cyclohexane-based system, a plausible precursor could be a molecule containing a primary alcohol (e.g., 1-hydroxymethyl-2,6-dioxocyclohexane). This alcohol could be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄). libretexts.orgchemguide.co.uk Similarly, an aldehyde at that position could be easily oxidized to the carboxylic acid. chemguide.co.uk

A more fundamental approach involves the liquid-phase oxidation of cyclohexane itself. This industrial process, typically aimed at producing adipic acid, proceeds through a series of radical-chain mechanisms. researchgate.net The oxidation can lead to a mixture of mono- and dicarboxylic acids, including intermediates like 6-oxohexanoic acid, which are formed through the transformation of species such as 2-hydroxycyclohexanone and 2-hydroperoxycyclohexanone. researchgate.net While less controlled for producing a specific substituted acid like the target molecule, these studies provide insight into the fundamental oxidative pathways of the cyclohexane ring. researchgate.net Catalytic oxidation methods, using metal catalysts and oxygen or air as the oxidant, represent a more modern and environmentally friendly approach to converting hydrocarbons and their derivatives into carboxylic acids. youtube.comgoogle.com

Oxidative Routes to Dioxocyclohexane Carboxylic Acids

Oxidation of Ketonic Precursors

The synthesis of 2,6-dioxocyclohexane-1-carboxylic acid can be envisioned through the oxidation of suitable ketonic precursors. A logical precursor would be a cyclohexanone (B45756) derivative already bearing the carboxylic acid moiety or a group that can be converted to it. The introduction of the two ketone functionalities at the C2 and C6 positions requires selective oxidation methods. While direct oxidation of an unsubstituted cyclohexane ring is challenging and often unselective, the presence of activating groups can direct the oxidation to specific carbons. For instance, the oxidation of α-hydroxy ketones is a known transformation that can yield dicarbonyl compounds. organic-chemistry.org A hypothetical route could involve the preparation of a 2-hydroxy-6-oxocyclohexane-1-carboxylic acid intermediate, which could then be oxidized to the desired 2,6-dioxo product.

Controlled Oxidation of 1,3-Dicarbonyl Systems

A more direct and controllable approach involves the oxidative cleavage of a bicyclic or otherwise elaborated 1,3-dicarbonyl system. One established method for the oxidative degradation of 1,3-dicarbonyl compounds to generate carboxylic acids utilizes Oxone (potassium peroxymonosulfate). organic-chemistry.org This method serves as a milder alternative to the traditional haloform reaction. organic-chemistry.org The reaction proceeds by attacking the enol or enolate form of the 1,3-dicarbonyl. For a precursor leading to this compound, a substrate such as a bicyclo[2.2.2]octane derivative with appropriate functionalization could undergo oxidative cleavage to unmask the desired cyclohexanedione carboxylic acid structure. The process developed by Ashford and Grega, for example, demonstrated the conversion of 1,3-dicarbonyls to carboxylic acids, highlighting the method's utility. organic-chemistry.org This approach was successfully applied to produce androst-4-ene-17-β-carboxylic acid from progesterone, showcasing its applicability to complex cyclic systems. organic-chemistry.org

Catalysis in Dioxocyclohexane Carboxylic Acid Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex organic molecules, including dioxocyclohexane carboxylic acid derivatives.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free strategy for synthesis. Bifunctional organocatalysts are particularly effective. For example, pyridine-2,6-dicarboxylic acid has been identified as a highly efficient bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones in water. organic-chemistry.org This catalyst works by activating the carbonyl group for nucleophilic attack. organic-chemistry.org While this specific reaction produces α-hydroxy phosphonates, the principle of using a small, recyclable organic molecule to catalyze reactions on a ketone or aldehyde functionality is directly applicable to the synthesis of derivatives of this compound. organic-chemistry.org Such a catalyst could potentially be used to facilitate reactions at one of the carbonyl groups of the target molecule or its precursors.

Transition Metal-Catalyzed Syntheses (e.g., Iridium-catalyzed)

Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Iridium-based catalysts, in particular, have been developed for the synthesis of carboxylic acids. A notable example is the hydrocarboxylation of olefins using carbon dioxide (CO₂) and hydrogen (H₂). mdpi.com This method represents a sustainable approach to producing carboxylic acids from readily available feedstocks. mdpi.com Research has shown that a catalytic system composed of Ir(acac)(CO)₂ and a lithium iodide (LiI) promoter can effectively catalyze the hydrocarboxylation of cyclohexene (B86901) to yield cyclohexanecarboxylic acid. mdpi.com The reaction conditions and catalytic system efficiency are summarized in the table below.

| Catalyst | Promoter | Solvent | Temperature (°C) | Yield of Cyclohexanecarboxylic Acid (%) |

|---|---|---|---|---|

| Ir(acac)(CO)₂ | LiI | Acetic Acid | 170 | 62.8 |

| None | LiI | Acetic Acid | 170 | 0 |

| Ir(acac)(CO)₂ | None | Acetic Acid | 170 | Trace |

This iridium-catalyzed methodology is effective for a variety of cyclic and linear olefins, demonstrating its potential for application in the synthesis of complex carboxylic acids from unsaturated precursors. mdpi.com

Biocatalytic Transformations (e.g., Enzyme-Mediated Ester Hydrolysis)

Biocatalysis utilizes enzymes or whole cells to perform chemical transformations with high selectivity and under mild conditions. mdpi.com Enzyme-mediated ester hydrolysis is a common biocatalytic reaction used in drug metabolism and organic synthesis. nih.govnih.gov Carboxylesterases (CEs) are enzymes that catalyze the hydrolysis of an ester to its corresponding carboxylic acid and alcohol. nih.gov Human carboxylesterases, such as hCE1 and hCE2, are crucial for metabolizing many ester-containing prodrugs into their active carboxylic acid forms. nih.gov This enzymatic approach could be applied to synthesize this compound from its corresponding ester. The high specificity of enzymes could allow for selective hydrolysis without affecting the dione (B5365651) functionality. This method is a cornerstone of green chemistry, often proceeding in aqueous media with high efficiency. nih.gov

Emerging Synthetic Techniques

The field of chemical synthesis is continually evolving, with new techniques emerging that offer improved efficiency, sustainability, and access to complex molecules. In the context of synthesizing functionalized cyclic compounds like this compound, several innovative approaches are noteworthy.

One emerging strategy is the use of chemoenzymatic one-pot cascade reactions. These processes combine the selectivity of biocatalysts with the broad reaction scope of metal catalysts in a single reaction vessel, avoiding costly and time-consuming purification of intermediates. entrechem.com For instance, combining a metal-catalyzed isomerization with an enzymatic amination has been demonstrated. entrechem.com

Another advancement is the use of in situ product removal (ISPR) in biocatalytic processes to overcome thermodynamic equilibrium limitations. For example, in the enzymatic carboxylation of resorcinol (B1680541) to produce 2,6-dihydroxybenzoic acid, an adsorber resin was used to continuously remove the product from the reaction mixture, driving the reaction towards completion and achieving yields above 80%. mdpi.comresearchgate.net This technique could be invaluable for thermodynamically unfavorable steps in the synthesis of this compound.

Furthermore, novel reaction methodologies are being developed, such as the combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization for the diastereoselective synthesis of complex heterocyclic carboxylic acids. nih.gov Such multi-component and cyclization strategies provide rapid access to intricate molecular architectures from simple starting materials.

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a green and efficient alternative to traditional chemical oxidation methods. By using electrical current to drive chemical reactions, it often avoids the need for harsh or toxic reagents, minimizes waste, and can lead to high selectivity and yields.

Detailed research into the electrochemical synthesis of derivatives of dioxocyclohexadienecarboxylic acid has demonstrated the viability of this approach. In one study, the electrochemical oxidation of dihydroxybenzoic acids in the presence of a nucleophile, dibenzylamine, was investigated. researchgate.netarkat-usa.org This process leads to the formation of (dibenzylamino)dioxocyclohexadienecarboxylic acids, which are structural analogues of this compound.

The synthesis is performed in a divided electrochemical cell using controlled-potential coulometry. researchgate.netarkat-usa.org The process involves the initial two-electron oxidation of a dihydroxybenzoic acid (e.g., 2,3-dihydroxybenzoic acid or 3,4-dihydroxybenzoic acid) at a graphite (B72142) anode to form a reactive ortho-benzoquinone intermediate. researchgate.netarkat-usa.org This intermediate then undergoes a Michael 1,4-addition reaction with dibenzylamine. researchgate.netarkat-usa.org A subsequent oxidation step results in the final product. researchgate.netarkat-usa.org This ECE (electrochemical-chemical-electrochemical) mechanism provides a facile and environmentally friendly route to these complex molecules in good yields. researchgate.netarkat-usa.org

The reaction conditions for this electrochemical synthesis are summarized in the table below.

| Starting Material | Nucleophile | Solvent System | pH | Applied Potential (vs. SCE) | Yield (%) | Reference |

| 2,3-Dihydroxybenzoic acid | Dibenzylamine | Water/Acetonitrile (90:10) | 7.0 | 0.3 V | 60 | researchgate.netarkat-usa.org |

| 3,4-Dihydroxybenzoic acid | Dibenzylamine | Water/Acetonitrile (90:10) | 7.0 | 0.3 V | 46 | researchgate.netarkat-usa.org |

This electrochemical method highlights the potential for creating substituted cyclic diketone carboxylic acids. The high atom economy and the use of water as a primary solvent make it an attractive green chemistry approach. arkat-usa.org Further research could adapt this methodology for the direct synthesis of this compound by selecting appropriate precursors and reaction conditions.

Continuous Flow Synthesis Applications

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing. youtube.com These benefits include enhanced safety due to smaller reaction volumes, superior heat and mass transfer, improved reproducibility, and the potential for automation and high-throughput production. youtube.comscispace.com While a direct continuous flow synthesis of this compound is not prominently documented, the application of this technology to its structural analogues and related cyclic diketones is well-established.

The principles of continuous flow synthesis involve pumping reagent streams through a reactor, which can be a simple tube or a more complex microreactor, where they mix and react. youtube.com The precise control over parameters such as residence time, temperature, and pressure allows for the optimization of reaction conditions to maximize yield and minimize byproducts. durham.ac.uk

The synthesis of various cyclic diketones and related structures has been successfully demonstrated using continuous flow systems. For instance, a two-step continuous flow process has been developed for the synthesis of 1,1-cyclopropane aminoketones starting from 1,2-diketones. rsc.org This highlights the capability of flow chemistry to handle multi-step sequences efficiently.

Furthermore, the synthesis of 3-cyano-4-methyl-2-pyridones, which involves a cyclic dicarbonyl intermediate, has been achieved in a continuous flow microreactor system. scispace.com This method resulted in satisfactory yields in a significantly reduced reaction time (less than 10 minutes) compared to classical batch synthesis. scispace.com

The carboxylation of Grignard reagents using carbon dioxide in a tube-in-tube gas-permeable membrane reactor is another relevant continuous flow application. durham.ac.uk This method allows for the safe and efficient generation of carboxylic acids. By applying this to a suitable cyclic ketone precursor, it could provide a viable route to this compound. The system demonstrates quantitative conversion at low flow rates and can be operated at elevated pressures to maintain high efficiency at higher throughputs. durham.ac.uk

The table below summarizes findings from various continuous flow syntheses of related compounds, illustrating the versatility of this technology.

These examples collectively demonstrate that continuous flow synthesis is a highly adaptable and efficient platform for the production of complex molecules like this compound and its analogues. The ability to safely handle reactive intermediates and gases like CO2, coupled with the potential for process intensification, makes it a promising avenue for future research and industrial production. scispace.comdurham.ac.uk

Mechanistic Investigations and Reactivity Profiling of 2,6 Dioxocyclohexane 1 Carboxylic Acid

Tautomeric Equilibria in Dioxocyclohexane Systems: Keto-Enol Dynamics

The presence of 1,3-dicarbonyl functionality in 2,6-dioxocyclohexane-1-carboxylic acid allows it to exist in equilibrium between its keto and enol tautomeric forms. libretexts.org This keto-enol tautomerism is a fundamental concept in the study of carbonyl compounds, where a proton and a double bond shift their positions. masterorganicchemistry.com In the case of 1,3-dicarbonyl systems like 1,3-cyclohexanedione (B196179), the enol form is significantly stabilized through the formation of an intramolecular hydrogen bond and a conjugated system. youtube.com

While most simple ketones and aldehydes exist predominantly in the keto form, the equilibrium for 1,3-dicarbonyl compounds can be shifted considerably toward the enol tautomer. libretexts.org For instance, the enol content of cyclohexanone (B45756) at room temperature is minuscule, approximately 0.0001%. libretexts.org However, in systems like 2,4-pentanedione, a linear 1,3-diketone, the enol form can be as high as 76% due to the stabilizing effects of conjugation and intramolecular hydrogen bonding. libretexts.org

The carboxylic acid group at the 1-position of this compound can influence the keto-enol equilibrium. The electron-withdrawing nature of the carboxyl group can affect the acidity of the α-hydrogens and the stability of the resulting enolates and enols. The equilibrium is also sensitive to the solvent, with non-polar solvents often favoring the enol form where intramolecular hydrogen bonding is more significant. masterorganicchemistry.com

Nucleophilic Acyl Substitution Reactions at the Carboxyl Center

The carboxylic acid functional group of this compound is a center for nucleophilic acyl substitution reactions. These reactions involve the replacement of the hydroxyl group of the carboxylic acid with another nucleophile. This class of reactions is fundamental to the synthesis of various carboxylic acid derivatives. libretexts.org

Esterification Reactions

Esterification is a classic example of nucleophilic acyl substitution where a carboxylic acid reacts with an alcohol to form an ester. The direct reaction, known as Fischer esterification, is typically catalyzed by a strong acid. The selective transesterification of β-keto esters is a valuable transformation in organic synthesis, often proceeding through an enol intermediate. rsc.orgrsc.org This suggests that the dicarbonyl moiety can play a role in the reactivity of the carboxyl group.

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reaction Type |

| This compound | Alcohol (e.g., Methanol, Ethanol) | Corresponding ester | Acid catalyst (e.g., H₂SO₄) | Fischer Esterification |

| β-Keto ester | Alcohol | Transesterified β-keto ester | Various catalysts, including lipases | Transesterification |

Amidation Reactions

Amidation involves the reaction of a carboxylic acid with an amine to form an amide. Direct conversion is often challenging because amines, being basic, can deprotonate the carboxylic acid to form a less reactive carboxylate salt. Therefore, the carboxylic acid often needs to be "activated" first. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used to facilitate this transformation by converting the hydroxyl group into a better leaving group. The synthesis of α-amido β-dicarbonyl compounds is of particular interest as these structures are versatile intermediates in the synthesis of various biologically active molecules. rsc.org

| Reactant 1 | Reactant 2 | Product | Activating Agent/Conditions | Reaction Type |

| This compound | Amine (e.g., R-NH₂) | Corresponding amide | DCC or other coupling agents | Amidation |

| β-Dicarbonyl compound | N-haloimides | α-Imidated β-dicarbonyl compound | DBU | α-C-H Imidation |

Formation of Acyl Halides and Anhydrides

Acyl halides are highly reactive carboxylic acid derivatives that serve as important intermediates in organic synthesis. wikipedia.org They are typically prepared by treating carboxylic acids with reagents like thionyl chloride (SOCl₂) or oxalyl chloride for acyl chlorides, and phosphorus tribromide (PBr₃) for acyl bromides. libretexts.orgorgoreview.com These reagents convert the hydroxyl group into an excellent leaving group, facilitating nucleophilic attack by the halide ion. orgoreview.com

Acid anhydrides can be formed from carboxylic acids through dehydration, often requiring high temperatures or a dehydrating agent. youtube.com A common laboratory method involves the reaction of an acyl chloride with a carboxylate salt or a carboxylic acid. libretexts.orglibretexts.org Symmetrical anhydrides can be prepared by reacting two equivalents of a carboxylic acid, while mixed anhydrides can be synthesized from different carboxylic acids. youtube.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | SOCl₂ or (COCl)₂ | 2,6-Dioxocyclohexane-1-carbonyl chloride | Acyl Halide Formation |

| This compound | PBr₃ | 2,6-Dioxocyclohexane-1-carbonyl bromide | Acyl Halide Formation |

| This compound | Acyl chloride (RCOCl) | Mixed anhydride | Anhydride Synthesis |

| This compound | Heat or Dehydrating Agent | Symmetric anhydride | Anhydride Synthesis |

Reactions at the Dioxo-Substituted Cyclohexane (B81311) Core

The cyclohexane ring of this compound, with its two ketone groups, is a hub of reactivity, particularly at the carbon atom situated between them.

Condensation Reactions of Active Methylene (B1212753) Groups

The methylene group (at the C4 position) flanked by the two carbonyl groups in the 1,3-dicarbonyl system is known as an "active methylene" group. The protons on this carbon are significantly more acidic than those of a simple ketone due to the ability of the resulting enolate to be stabilized by delocalization of the negative charge onto both oxygen atoms. This increased acidity allows the compound to readily participate in a variety of condensation reactions.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org this compound can act as the active methylene component in Knoevenagel condensations. The Doebner modification of this reaction uses pyridine (B92270) as a solvent and is suitable for reactants containing a carboxylic acid group, often leading to decarboxylation. wikipedia.org

Michael Addition: In the Michael reaction, a nucleophile, such as the enolate derived from this compound, adds to an α,β-unsaturated carbonyl compound in a conjugate fashion (1,4-addition). wikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds. Cyclic 1,3-diketones are widely used as Michael donors in organocatalytic asymmetric Michael additions to generate complex chiral molecules. beilstein-journals.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Knoevenagel Condensation | This compound + Aldehyde/Ketone | Weak base (e.g., piperidine, pyridine) | α,β-Unsaturated compound |

| Michael Addition | This compound (as enolate) + α,β-Unsaturated carbonyl | Base | 1,5-Dicarbonyl compound |

Reduction Chemistry of Ketone Functionalities

The reduction of the ketone functionalities in this compound and its derivatives offers a pathway to various hydroxy- and dihydroxy-cyclohexanecarboxylic acid structures, which are valuable chiral building blocks. The stereochemical outcome of these reductions is highly dependent on the choice of reducing agent and reaction conditions.

Commonly employed reducing agents include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation methods. Sodium borohydride is a milder agent that can selectively reduce ketones in the presence of carboxylic acids, although the carboxylic acid group can influence the reactivity and stereoselectivity of the reduction. rsc.org For instance, the combination of NaBH₄ with carboxylic acids like acetic acid or trifluoroacetic acid creates acyloxyborohydride reagents with modified reactivity. rsc.orgscribd.com While NaBH₄ alone does not typically reduce esters, it can be used in a THF-methanol system to reduce methyl esters of aromatic carboxylic acids to their corresponding alcohols. researchgate.netias.ac.in

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), is another effective method. researchgate.net These reactions can reduce both the ketone carbonyls and, under more forcing conditions, the carboxylic acid group. The choice of catalyst and conditions is crucial for achieving the desired selectivity. For example, in the hydrogenation of dicarboxylic acids, a Pd/C catalyst can selectively reduce an aromatic ring while leaving the carboxylic acid groups intact. researchgate.netnih.gov

Biocatalytic reductions, for example using baker's yeast (Saccharomyces cerevisiae), have emerged as powerful methods for achieving high stereoselectivity in the reduction of β-keto esters. nih.govacs.orgresearchgate.net These enzymatic systems contain multiple reductase enzymes that can exhibit different stereopreferences, leading to the formation of specific stereoisomers of the resulting hydroxy acids. nih.govacs.org Genetic engineering of these yeasts by overexpressing or deleting specific reductase genes can further enhance the stereoselectivity for a desired product. nih.govacs.orgresearchgate.net

Table 1: Comparison of Reduction Methods for Ketone Functionalities

| Reducing Agent/System | Typical Substrate | Primary Product | Key Characteristics & Selectivity | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketones, Aldehydes | Alcohols | Chemoselective for carbonyls; does not typically reduce carboxylic acids or esters under standard conditions. | researchgate.net |

| NaBH₄ / Carboxylic Acid | Ketones, Imines, Heterocycles | Alcohols, Amines | Forms acyloxyborohydride species with modified and enhanced reactivity. | rsc.org |

| Catalytic Hydrogenation (e.g., Pd/C, Ru/C) | Ketones, Alkenes, Aromatic Rings | Alcohols, Alkanes | Selectivity depends on catalyst, support, and reaction conditions (temperature, pressure). | researchgate.net |

| Baker's Yeast (S. cerevisiae) | β-Keto Esters/Acids | Chiral Hydroxy Esters/Acids | High stereoselectivity possible due to various reductase enzymes; can be tuned via genetic modification. | nih.govacs.org |

| Lithium/FeCl₂·4H₂O | Cyclic Ketones | Thermodynamically Stable Alcohols | Highly stereoselective for the formation of the more stable alcohol isomer (e.g., equatorial alcohols in cyclohexanes). | organic-chemistry.org |

Molecular Rearrangement Reactions (e.g., β-keto acid decarboxylation)

As a β-keto acid, this compound is susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide upon heating. masterorganicchemistry.com This process is a fundamental transformation for this class of compounds. wikipedia.org The reaction proceeds through a cyclic, six-membered transition state, which is a key characteristic of the mechanism for β-keto acids. libretexts.orgdoubtnut.comyoutube.com

The mechanism involves an intramolecular hydrogen bond between the carboxylic acid proton and the β-carbonyl oxygen. youtube.com Upon heating, a concerted, pericyclic rearrangement of six electrons occurs: the O-H bond breaks, a new O-H bond forms with the carbonyl oxygen, a C-C single bond cleaves to release CO₂, and a C=C double bond is formed, resulting in an enol intermediate. libretexts.orgyoutube.com This enol then tautomerizes to the more stable keto form, which in this case is 1,3-cyclohexanedione. khanacademy.org

The ease of this reaction is a direct consequence of the stabilizing effect of the β-carbonyl group, which acts as an electron sink. acs.org This contrasts sharply with the harsh conditions required to decarboxylate simple carboxylic acids that lack this feature. acs.org The rate of decarboxylation can be influenced by the solvent; however, studies have shown that the reaction rate is not significantly accelerated in polar solvents, which supports the proposed cyclic, non-ionic transition state model. masterorganicchemistry.com

This decarboxylation is a crucial final step in synthetic sequences like the acetoacetic ester synthesis, where an enolate is first alkylated and then hydrolyzed and decarboxylated to yield a ketone. libretexts.orgaklectures.com

Enolate Alkylation Strategies

The carbon atom situated between the two carbonyl groups (the α-carbon relative to the ketones) in this compound is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then be alkylated by reaction with an electrophile, such as an alkyl halide, in a classic SN2 reaction. libretexts.orglibretexts.org This C-alkylation strategy is a powerful tool for forming new carbon-carbon bonds at the C1 position.

The acidity of the α-hydrogen is enhanced by the presence of two adjacent carbonyl groups, which stabilize the resulting negative charge through resonance. The pKa of the parent compound, 1,3-cyclohexanedione, is approximately 5.26, indicating significant acidity. wikipedia.org

For successful alkylation, a suitable base must be chosen to generate the enolate. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible deprotonation, especially when kinetic control is desired. masterorganicchemistry.comlibretexts.org Weaker bases, such as sodium ethoxide, can also be used and are common in related procedures like the malonic ester synthesis. libretexts.org

The alkylation of cyclic β-dicarbonyl compounds provides a route to α-substituted and α,α-disubstituted cyclic ketones, which are important structural motifs in many natural products and pharmaceuticals. rsc.org Asymmetric phase-transfer catalysis, using chiral catalysts like cinchona alkaloid derivatives, has been developed to achieve highly enantioselective alkylation of related cyclic β-keto esters, yielding products with excellent enantiopurities. rsc.orgrsc.org

Detailed Mechanistic Studies of Reaction Pathways

Elucidation of Reaction Intermediates

The reaction pathways of this compound involve several key, often transient, intermediates. In its most characteristic reaction, β-decarboxylation, the primary intermediate is an enol form of 1,3-cyclohexanedione. libretexts.orgkhanacademy.org The formation of this enol proceeds through a six-membered cyclic transition state, a concerted process that avoids the formation of a high-energy carbanion intermediate. libretexts.orgmasterorganicchemistry.com This enol intermediate is then rapidly converted to its more stable keto tautomer, 1,3-cyclohexanedione. khanacademy.org

In alkylation reactions, the crucial intermediate is the enolate anion. For an unsymmetrical system, two different regioisomeric enolates can potentially form: the kinetic enolate and the thermodynamic enolate. fiveable.meudel.edu The kinetic enolate is formed faster by removing the more sterically accessible proton, while the thermodynamic enolate is the more stable, more substituted enolate. libretexts.orgudel.edu The nature of the base, solvent, and temperature determines which enolate intermediate predominates. udel.edufiveable.me Strong, hindered bases like LDA at low temperatures favor the kinetic enolate, whereas weaker bases at higher temperatures allow for equilibrium to be established, favoring the thermodynamic enolate. masterorganicchemistry.comlibretexts.org

In asymmetric transformations, the catalyst and substrate form a transient diastereomeric complex. For instance, in organocatalyzed amination reactions of cyclic β-keto esters using bifunctional amine-thiourea catalysts, multiple hydrogen bonding interactions between the catalyst and both the enolate and the electrophile (e.g., an azodicarboxylate) are crucial for stabilizing the transition state and dictating the stereochemical outcome. semanticscholar.org

Stereochemical Outcomes in Asymmetric Transformations

Achieving control over stereochemistry is a central goal in the synthesis of complex molecules from starting materials like this compound and its derivatives. The stereochemical outcomes of its reactions are highly dependent on the reaction type, catalyst, and conditions.

In the reduction of the ketone functionalities , the creation of new stereocenters at the C2 and C6 positions can be controlled to produce specific diastereomers and enantiomers of the resulting hydroxy- or dihydroxy-acids. Asymmetric reduction using biocatalysts like baker's yeast or its isolated enzymes can provide high enantiomeric excess (ee) for specific stereoisomers. nih.govacs.org The stereoselectivity arises because the enzyme's active site is chiral, favoring the binding of the substrate in a specific orientation. Similarly, chemical methods using chiral reducing agents or catalysts can achieve stereocontrol. For example, reductions of cyclic ketones with lithium and hydrated transition metal salts can be highly stereoselective, favoring the formation of the most thermodynamically stable alcohol (e.g., the equatorial isomer). organic-chemistry.org

In enolate alkylation reactions , the approach of the electrophile to the planar enolate intermediate determines the stereochemistry of the newly formed quaternary carbon center. The alkylation of conformationally rigid cyclohexanone enolates tends to occur via axial attack, as this pathway allows the ring to evolve towards a more stable chair conformation in the transition state. ubc.ca The use of chiral phase-transfer catalysts or chiral auxiliaries allows for enantioselective alkylation, where the catalyst creates a chiral environment that directs the electrophile to one face of the enolate over the other, leading to products with high ee. rsc.orgrsc.org

Kinetic and Thermodynamic Considerations

The reactivity of this compound is governed by both kinetic and thermodynamic principles, which can be manipulated to control reaction outcomes, particularly in the formation and reaction of its enolate.

Enolate Formation and Alkylation: When an unsymmetrical derivative of 1,3-cyclohexanedione is deprotonated, the formation of two different enolates is possible. The product distribution is determined by whether the reaction is under kinetic or thermodynamic control. libretexts.org

Kinetic Control: This regime favors the product that is formed fastest. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) leads to the rapid and irreversible removal of the most sterically accessible proton. libretexts.orgudel.edu This generates the kinetic enolate, which is typically the less substituted and less stable enolate. masterorganicchemistry.comfiveable.me

Thermodynamic Control: This regime favors the most stable product. Using a weaker base (like an alkoxide) at higher temperatures allows the deprotonation to be reversible. libretexts.orgudel.edu Under these equilibrium conditions, the initially formed kinetic enolate can revert to the ketone and then form the more stable thermodynamic enolate. fiveable.me The thermodynamic enolate is generally the more substituted enolate, as substituted double bonds are more stable. libretexts.org

The choice between these conditions is a powerful tool for directing alkylation to a specific α-carbon. fiveable.me

Decarboxylation: The decarboxylation of β-keto acids is a thermodynamically favorable process, driven by the formation of the highly stable carbon dioxide molecule. Kinetically, the reaction is facilitated by the ability to form a stable, cyclic six-membered transition state, which significantly lowers the activation energy compared to the decarboxylation of other carboxylic acid types. libretexts.orgacs.org Studies have shown that this reaction is a kinetically significant step in related processes like the cross-ketonization of carboxylic acids on metal oxide surfaces. acs.org

Table 2: Kinetic vs. Thermodynamic Control in Enolate Formation

| Control Type | Conditions | Base Characteristics | Enolate Formed | Product Outcome | Reference |

|---|---|---|---|---|---|

| Kinetic | Low Temperature (e.g., -78°C), Irreversible | Strong, Sterically Hindered (e.g., LDA) | Less substituted, less stable enolate (forms faster) | Alkylation at the less hindered α-carbon | libretexts.org |

| Thermodynamic | Higher Temperature, Reversible | Weaker Base (e.g., NaOEt, KH) | More substituted, more stable enolate | Alkylation at the more substituted α-carbon | libretexts.org |

Chemical Derivatization and Structural Diversification of 2,6 Dioxocyclohexane 1 Carboxylic Acid

Synthesis of Substituted Cyclohexanecarboxylic Acid Analogues

The synthesis of analogues of 2,6-dioxocyclohexane-1-carboxylic acid involves the introduction of various substituents onto the cyclohexane (B81311) ring. These modifications can significantly alter the molecule's steric and electronic properties. Research has demonstrated methods for creating substituted cyclic carboxylic acids, which can be adapted for this scaffold.

Key research findings in the synthesis of related substituted cyclic carboxylic acids include:

Alkyl Substitution: The synthesis of stereoisomeric 1-methylcyclohexane-1,2-dicarboxylic acids highlights methods for introducing simple alkyl groups, which can influence the molecule's conformation and stability. rsc.org

Aromatic and Heterocyclic Substitution: Methodologies for preparing cyclohexenone derivatives with aryl substituents, such as a 3-(3,4-dimethyl phenyl) group, have been developed. researchgate.net These synthetic routes often begin with precursor molecules that already contain the desired substituent.

Halogenation: The preparation of halogenated derivatives, such as in the synthesis of halogenated 2-thiophenecarboxylic acids, provides a strategy for introducing electron-withdrawing groups that can modulate the acidity and reactivity of the molecule. beilstein-journals.org

One-Pot Syntheses: Novel one-pot methods have been developed for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives from simpler precursors like aldehydes and pyruvates. oist.jp This approach offers an efficient pathway to highly functionalized cyclic structures.

These synthetic strategies allow for the creation of a library of analogues with diverse functionalities, which is a crucial step in structure-activity relationship studies.

| Substitution Type | Example Substituent | General Synthetic Approach | Reference |

| Alkyl | Methyl | Synthesis from methylated precursors or direct alkylation. | rsc.org |

| Aryl | 3,4-Dimethylphenyl | Reaction of precursor molecules with substituted reagents. | researchgate.net |

| Halogen | Chloro, Bromo | Direct halogenation or use of halogenated starting materials. | beilstein-journals.org |

| Functionalized Groups | Pyridine (B92270) | One-pot multi-component reactions from acyclic precursors. | oist.jp |

Chemical Modifications of the Carboxyl Functional Group

The carboxylic acid moiety is a primary site for chemical modification, allowing for its conversion into a variety of functional derivatives. libretexts.org These transformations are fundamental in organic synthesis and are used to alter solubility, reactivity, and biological interactions. wiley-vch.de The introduction of a carboxylic acid group can positively impact water solubility, as it is typically ionized at physiological pH. wiley-vch.de

Common modifications include:

Esterification: Conversion of the carboxylic acid to an ester is a frequent strategy. For example, in vivo, ester prodrugs can be cleaved by enzymes to release the active carboxylic acid, a technique used to improve the bioavailability of pharmaceuticals. wiley-vch.de This reaction is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions.

Amidation: The formation of amides is another key transformation, accomplished by reacting the carboxylic acid (or its more reactive acyl chloride derivative) with an amine. libretexts.org The amide bond is a critical feature in many biologically active molecules. wiley-vch.de

Acyl Halide Formation: Carboxylic acids can be converted to more reactive acyl halides, such as acyl chlorides, using reagents like thionyl chloride or oxalyl chloride. libretexts.org These intermediates are not typically isolated but are used directly to facilitate the synthesis of esters and amides under milder conditions. libretexts.org

Reduction: The carboxyl group can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride are required for this transformation, which converts the C(=O)OH group to a CH₂OH group. libretexts.org

| Reaction | Reagent(s) | Resulting Functional Group | Significance | Reference |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Ester (-COOR) | Improves lipophilicity, used for prodrugs. | libretexts.orgwiley-vch.de |

| Amidation | Amine (e.g., R-NH₂), often via acyl chloride | Amide (-CONHR) | Creates stable, often biologically active, linkages. | libretexts.orgwiley-vch.de |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride (-COCl) | Highly reactive intermediate for further synthesis. | libretexts.org |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Lowers the oxidation state of the carboxyl carbon. | libretexts.org |

Derivatization of the Dioxo-Substituted Cyclohexane Ring

The two ketone groups on the cyclohexane ring are key reaction centers for derivatization, particularly for the synthesis of heterocyclic systems. These carbonyl groups readily react with nucleophiles, leading to a variety of condensed and substituted ring structures.

A primary strategy involves the reaction with binucleophiles, such as hydrazine (B178648) and its derivatives. For instance, the reaction of a related cyclohexenone derivative with hydrazine hydrate (B1144303) leads to the formation of a fused indazole ring system. researchgate.net Applying this principle to this compound, reaction with hydrazine could yield a pyridazinone derivative, a six-membered heterocyclic ring fused to the cyclohexane frame.

Further derivatization can be achieved through:

Knoevenagel Condensation: Reaction of the ketone's α-carbons with aldehydes in the presence of a base.

Paal-Knorr Synthesis: Reaction with primary amines or hydrazines to form substituted pyrroles or pyrazoles, respectively, if the diketone can be converted to a 1,4-dicarbonyl equivalent.

These reactions demonstrate the utility of the dioxo functionality as a handle for constructing more complex molecular architectures.

| Reagent Type | Example Reagent | Potential Product Structure | Reference Principle |

| Hydrazines | Hydrazine Hydrate (N₂H₄·H₂O) | Fused Pyridazinone | researchgate.net |

| Amines | Primary Amine (R-NH₂) | Enamine or Imine intermediates, potential for fused heterocycles | nih.gov |

| Thiosemicarbazide | H₂N-NH-C(=S)NH₂ | Fused Thiazine or Triazole derivatives | researchgate.net |

Synthesis of Spirocyclic and Fused-Ring Derivatives

The structure of this compound is an excellent starting point for the synthesis of more complex polycyclic systems, including both spirocyclic and fused-ring compounds. These advanced derivatizations can lead to molecules with unique three-dimensional shapes and biological activities.

Fused-Ring Synthesis: Multi-component reactions are an efficient way to build fused heterocyclic systems. For example, a one-pot reaction of an isocyanide, dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative yields complex thiazine-dicarboxylates. mdpi.com Similar strategies can be envisioned starting from derivatives of this compound. Intramolecular cyclizations are another powerful tool. The synthesis of tetracyclic isoindolo[2,1-a]quinoline-5,11-dione (B11868051) derivatives involves an intramolecular cyclization as a key step to form the quinoline (B57606) nucleus. nih.gov Similarly, the Pomeranz–Fritsch–Bobbitt cyclization is a classic method for creating the tetrahydroisoquinoline core from appropriate precursors, demonstrating how a carboxylic acid-bearing fragment can be incorporated into a fused heterocyclic system. mdpi.com

Spirocyclic Synthesis: Spirocycles, which contain two rings connected by a single common atom, can also be synthesized. The synthesis of spirocyclic chromane (B1220400) derivatives, designed as potential therapeutic agents, showcases how complex spiro-heterocyclic systems can be constructed from keto-containing precursors. nih.gov These syntheses often involve multi-step sequences where the spirocyclic core is formed through an intramolecular ring-forming reaction.

| Derivative Type | Synthetic Strategy | Example Ring System | Reference |

| Fused Ring | Multi-component Reaction | Thiazine-dicarboxylates | mdpi.com |

| Fused Ring | Intramolecular Cyclization | Isoindoloquinolinediones, Tetrahydroisoquinolines | nih.govmdpi.com |

| Fused Ring | Reaction with Binucleophiles | Indazoles | researchgate.net |

| Spirocyclic Ring | Multi-step synthesis with intramolecular cyclization | Spirochromanes | nih.gov |

Advanced Applications of 2,6 Dioxocyclohexane 1 Carboxylic Acid in Chemical Sciences

Building Block in Heterocyclic Synthesis

The presence of both electrophilic and nucleophilic centers, along with the carboxylic acid group that can be further functionalized, makes 2,6-dioxocyclohexane-1-carboxylic acid a valuable precursor in heterocyclic chemistry. The 1,3-dione moiety can exist in equilibrium with its enol tautomer, offering different modes of reactivity.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinazolones, Imidazoloquinazolines, Phenanthrolines, Quinolines)

The reactivity of the 1,3-dicarbonyl portion of this compound is instrumental in the construction of various nitrogen-containing heterocyclic scaffolds. These heterocycles are of significant interest due to their prevalence in pharmacologically active compounds.

Quinolines and Quinazolones: While direct synthesis routes employing this compound are not extensively documented in readily available literature, the analogous reactivity of 1,3-cyclohexanedione (B196179) is well-established in the synthesis of quinoline (B57606) derivatives. For instance, 1,3-cyclohexanedione can undergo condensation reactions with 2-aminoaryl ketones to form quinoline skeletons researchgate.net. The carboxylic acid group in the target molecule could potentially be introduced by using a suitably substituted starting material or by subsequent modification. Quinazolinones, another important class of nitrogen heterocycles, are often synthesized from anthranilic acid derivatives nih.govorganic-chemistry.org. The dicarbonyl functionality of this compound could theoretically be employed in cyclization reactions with appropriate nitrogen-containing reagents to form the quinazolinone core, although specific examples are scarce.

Phenanthrolines: The synthesis of phenanthroline derivatives, which are important ligands in coordination chemistry and catalysis, can be achieved through multi-component reactions involving 1,3-cyclohexanedione. Condensation of 1,3-cyclohexanedione with 6-aminoquinoline and various aldehydes leads to the formation of benzo[b] researchgate.netasianpubs.orgphenanthroline derivatives researchgate.net. This reaction highlights the potential of the 1,3-dione system to participate in the construction of complex, fused heterocyclic systems. The carboxylic acid functionality on the cyclohexane (B81311) ring of the title compound could offer a handle for further derivatization or influence the solubility and electronic properties of the resulting phenanthroline.

A summary of representative syntheses of nitrogen-containing heterocycles using 1,3-cyclohexanedione as a surrogate for this compound is presented in the table below.

| Heterocycle | Reactants (with 1,3-cyclohexanedione) | Reaction Type | Reference |

| Quinoline Derivative | 2-Amino-5-chlorobenzophenone | Condensation | researchgate.net |

| Benzo[b] researchgate.netasianpubs.orgphenanthroline | 6-Aminoquinoline, Aromatic Aldehyde | Three-component condensation | researchgate.net |

Construction of Oxygen- and Sulfur-Containing Heterocycles

The versatile reactivity of the 1,3-dione moiety also extends to the synthesis of heterocycles containing oxygen and sulfur atoms.

Oxygen-Containing Heterocycles: Cyclohexane-1,3-diones are valuable precursors for the synthesis of a variety of six-membered oxygen-containing heterocycles, such as chromenones and xanthenones researchgate.net. These reactions often proceed through Michael additions and subsequent cyclization cascades. For example, the reaction of 1,3-cyclohexanedione with aromatic aldehydes can yield 9-aryl-1,8-dioxo-octahydroxanthene derivatives researchgate.net. The carboxylic acid group in this compound could potentially participate in or direct these cyclization reactions, leading to novel oxygenated heterocyclic structures.

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles often involves the reaction of carbonyl compounds with sulfur reagents. While specific examples utilizing this compound are not prominent, the general reactivity of 1,3-diones suggests their potential in this area. For instance, reactions with reagents like Lawesson's reagent could convert the carbonyl groups to thiocarbonyls, which could then undergo further cyclization reactions to form various sulfur heterocycles organic-chemistry.orgarkat-usa.orguzh.ch.

Intermediate in the Synthesis of Complex Organic Architectures

Beyond its role as a direct building block for heterocycles, this compound and its derivatives serve as important intermediates in the synthesis of more complex organic molecules with applications in various fields of chemistry.

Precursor in Fine Chemical Synthesis

The term "fine chemicals" refers to complex, single, pure chemical substances produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. The structural features of this compound make it an attractive starting material for the synthesis of various fine chemicals, including pharmaceutical intermediates. The 1,3-dione functionality is a key structural motif in many biologically active molecules and can be modified in numerous ways to generate a library of compounds for drug discovery nbinno.com.

Role in Agrochemical Component Synthesis

Derivatives of 1,3-cyclohexanedione are well-known for their herbicidal activity. Several commercial herbicides, such as sulcotrione and mesotrione, contain the 1,3-cyclohexanedione moiety nbinno.comwikipedia.org. These compounds act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants. The synthesis of these herbicides often involves the modification of the 1,3-cyclohexanedione ring. The carboxylic acid group in this compound could serve as a point of attachment for other functional groups, potentially leading to the development of new and more effective agrochemicals google.comepo.org.

Application in Polymer and Material Precursor Design

The bifunctional nature of this compound, with its two carbonyl groups and a carboxylic acid, makes it a potential monomer for the synthesis of novel polymers. The carboxylic acid can be converted into an ester or an acid chloride, which can then participate in polycondensation reactions. The dione (B5365651) functionality can also be involved in polymerization reactions or be used to crosslink polymer chains. For example, polymers can be synthesized from renewable resources like 1,3-cyclohexadiene, which can be derived from plant oils nih.gov. While direct polymerization of this compound is not widely reported, its structural motifs are found in precursors for various materials.

Reagent in Tandem and Cascade Organic Transformations

This compound serves as a versatile building block in tandem and cascade organic transformations, enabling the efficient construction of complex molecular architectures from simple precursors in a single operation. The inherent reactivity of its β-dicarbonyl moiety, combined with the carboxylic acid functionality, allows for a sequence of intramolecular and intermolecular reactions to proceed under specific conditions, leading to the formation of diverse heterocyclic and polycyclic systems.

The reactivity of the cyclic dione system is central to its application in cascade reactions. For instance, cyclic 1,3-diones, such as 1,3-cyclohexanedione, are known to participate in cascade reactions with α,β-unsaturated aldehydes. beilstein-journals.org This type of reaction typically involves a sequence of transformations such as Michael addition, intramolecular cyclization, and dehydration, ultimately affording complex fused-ring systems. beilstein-journals.org By analogy, this compound can be envisioned to undergo similar reaction pathways, with the carboxylic acid group potentially influencing the reaction's stereoselectivity or participating in subsequent transformations.

Tandem reactions involving cyclic 1,3-diones have been successfully employed in the synthesis of high-density polycyclic biofuels. These reactions, which can include Knoevenagel condensation, Michael addition, and intramolecular cyclization, demonstrate the utility of the dione scaffold in constructing intricate molecular frameworks under green reaction conditions. nih.gov The presence of the carboxylic acid in this compound offers an additional handle for further functionalization or for directing the outcome of such tandem processes.

Furthermore, the general class of cyclic 1,3-diketones has been extensively utilized in organocatalytic enantioselective cascade reactions to generate complex chiral scaffolds. beilstein-journals.org These reactions often proceed through the formation of multiple carbon-carbon and carbon-heteroatom bonds in a highly controlled manner. The dicarbonyl portion of this compound provides the necessary nucleophilicity and reactivity to engage in these cascades, for example, in Michael-Henry cascade reactions for the synthesis of functionalized spirooxindoles. nii.ac.jp

The following table summarizes representative tandem and cascade reactions involving cyclic 1,3-dione systems, illustrating the potential synthetic pathways for this compound.

| Reaction Type | Reactants | Products | Key Transformations |

| Michael-Henry Cascade | Cyclic 1,3-dione, Enone derivatives | Spiro beilstein-journals.orgd-nb.infodecane systems | Formal (4+1) cycloaddition, Michael addition, Henry reaction |

| Tandem Cyclization | 5,5-dimethyl-1,3-cyclohexanedione, Aldehydes | Dicyclohexane and tricyclohexane structures | Knoevenagel condensation, Michael addition, Intramolecular cyclization |

| Organocatalytic Cascade | Cyclohexane-1,3-dione, α,β-Unsaturated aldehydes | Fused heterocyclic systems | Michael addition, Intramolecular cyclization, Dehydration |

Integration into Advanced Functional Materials (e.g., Chemo-sensing platforms)

The structural motif of this compound, specifically the 1,3-dione functionality, presents significant opportunities for its integration into advanced functional materials, particularly in the development of chemo-sensing platforms. The enolizable β-dicarbonyl system can act as a versatile chelating agent for a variety of metal ions and can also participate in reactions with specific analytes, leading to detectable changes in optical or electrochemical properties.

The utility of the 1,3-dione moiety in chemosensors has been demonstrated in the development of polymer-based fluorescent sensors. For instance, a conjugated polymer incorporating propane-1,3-dione moieties has been synthesized and shown to exhibit high sensitivity and selectivity for the detection of Copper(II) and Iron(III) ions. nih.gov The sensing mechanism relies on the quenching of fluorescence upon coordination of the metal ions with the dione unit. nih.gov This principle can be directly extended to materials functionalized with this compound, where the dione core would serve as the recognition site.

Furthermore, 1,3-cyclohexanedione has been employed as a derivatizing agent for the analysis of aldehydes. nih.gov The reaction between the dione and aldehydes leads to the formation of stable derivatives that can be readily detected and quantified. This suggests that materials functionalized with this compound could be developed as platforms for the selective capture and detection of aldehydes, which are important analytes in food and environmental monitoring. nih.gov

The carboxylic acid group on the this compound molecule provides a convenient point of attachment for immobilizing the sensing unit onto a solid support, such as a polymer, nanoparticle, or electrode surface. This covalent linkage would enhance the stability and reusability of the chemo-sensing platform. The inherent properties of the dione, such as its ability to exist in keto-enol tautomeric forms, can be fine-tuned through chemical modification to optimize its selectivity and sensitivity towards target analytes. wikipedia.org

The table below outlines potential chemo-sensing applications based on the functional motifs present in this compound.

| Analyte Class | Sensing Principle | Role of this compound | Potential Detection Method |

| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Chelation-induced fluorescence quenching | The 1,3-dione moiety acts as a metal-binding ligand. | Fluorescence Spectroscopy |

| Aldehydes | Derivatization reaction | The active methylene (B1212753) group of the 1,3-dione reacts with the aldehyde. | Chromatography, UV-Vis Spectroscopy |

| Small Organic Molecules | Host-guest interactions | The cyclic structure and functional groups can create a binding pocket. | Electrochemical methods, Colorimetry |

Theoretical and Computational Chemistry Investigations of 2,6 Dioxocyclohexane 1 Carboxylic Acid

Electronic Structure and Bonding Analysis

A comprehensive analysis of the electronic structure of 2,6-Dioxocyclohexane-1-carboxylic acid would reveal the distribution of electrons within the molecule, influencing its reactivity and physical properties. The molecule consists of a cyclohexane (B81311) ring functionalized with two ketone groups at the 2 and 6 positions and a carboxylic acid group at the 1 position. This arrangement of functional groups creates a molecule with a complex electronic landscape.

The presence of the electronegative oxygen atoms in the ketone and carboxylic acid groups leads to a significant polarization of the carbon-oxygen double bonds (C=O) and the carbon-oxygen single bond of the hydroxyl group. This results in partial positive charges on the carbonyl carbons and the carboxylic carbon, making them susceptible to nucleophilic attack. The oxygen atoms, in turn, bear partial negative charges and can act as hydrogen bond acceptors.

Conformation and Tautomerism via Quantum Chemical Methods

The conformational flexibility of the cyclohexane ring and the potential for tautomerism are key aspects of the molecular behavior of this compound that can be effectively studied using quantum chemical methods.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules. For this compound, DFT calculations would be instrumental in determining the most stable conformations of the cyclohexane ring (e.g., chair, boat, twist-boat) and the relative orientation of the carboxylic acid substituent.

The presence of the β-dicarbonyl moiety (the two ketone groups) opens up the possibility of keto-enol tautomerism. DFT calculations can be employed to determine the relative energies of the diketo tautomer versus various enol forms. In an enol tautomer, a proton would migrate from the α-carbon to one of the carbonyl oxygens, resulting in a hydroxyl group and a carbon-carbon double bond within the ring. The stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic stabilization of the resulting conjugated system.

A hypothetical study might compare the energies of the parent diketo form with its possible enol tautomers, providing insights into their equilibrium populations.

Hypothetical Relative Energies of Tautomers (DFT Calculation)

| Tautomer | Relative Energy (kcal/mol) |

| This compound (Diketo) | 0.0 (Reference) |

| 6-Hydroxy-2-oxo-cyclohex-6-ene-1-carboxylic acid (Enol 1) | Data not available |

| 2-Hydroxy-6-oxo-cyclohex-1-ene-1-carboxylic acid (Enol 2) | Data not available |

This table is for illustrative purposes only, as specific DFT data for this compound was not found.

Ab Initio and Semi-Empirical Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results for smaller systems. For a molecule of this size, methods like Hartree-Fock (HF) followed by post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the energetic and structural predictions made by DFT. These methods are computationally more demanding but can offer a higher level of theoretical accuracy.

Semi-empirical methods, which use a combination of quantum mechanical principles and experimental data, offer a computationally less expensive alternative for exploring the conformational space and potential energy surfaces. While less accurate than DFT or ab initio methods, they can be useful for initial screenings of many possible conformations or for studying larger systems.

Computational Studies of Reaction Mechanisms

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping out the energy landscape that connects reactants to products.

Transition State Localization and Energy Barrier Calculations

For any chemical reaction involving this compound, such as its decarboxylation, enolization, or reactions with other molecules, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.

By calculating the energy of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This information is crucial for understanding the kinetics of the reaction. For instance, in a decarboxylation reaction, the transition state would likely involve the breaking of the C1-carboxyl bond.

Hypothetical Activation Energy for a Reaction

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Decarboxylation | DFT (B3LYP/6-31G) | Data not available |

| Enolization | DFT (B3LYP/6-31G) | Data not available |

This table is for illustrative purposes only, as specific computational data for this compound was not found.

Reaction Pathway Mapping

Beyond locating the transition state, computational chemistry allows for the mapping of the entire reaction pathway. This involves tracing the minimum energy path (MEP) that connects the reactants, transition state, and products. This "reaction coordinate" provides a detailed picture of the geometric and electronic changes that occur throughout the course of the reaction.

For example, in the keto-enol tautomerization, reaction pathway mapping would illustrate the concerted or stepwise movement of the proton and the rearrangement of the double bonds. This level of detail is often difficult to obtain through experimental methods alone and provides a deep understanding of the underlying reaction mechanism.

Prediction of Spectroscopic Parameters

Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and electronic environment of compounds like this compound. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, which can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's properties.

Density Functional Theory (DFT) is a widely used computational method for predicting spectroscopic parameters with a good balance between accuracy and computational cost. For this compound, DFT calculations, specifically using the B3LYP functional with a 6-311G(2d,p) basis set, have been employed to determine the optimized molecular structures of its enolic forms in solution. nih.gov Subsequent calculations using the Gauge-Independent Atomic Orbital (GIAO) method can then be used to predict Nuclear Magnetic Resonance (NMR) parameters. nih.govimist.ma These theoretical calculations are crucial for interpreting experimental NMR spectra, especially for a molecule like this that can exist in equilibrium between different tautomeric forms. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts: The predicted NMR chemical shifts are fundamental for identifying the different hydrogen and carbon atoms within the molecule. The chemical environment of each nucleus, influenced by factors such as electron density and the presence of nearby functional groups, dictates its resonance frequency. For this compound, the presence of two carbonyl groups, a carboxylic acid, and a cyclohexane ring leads to a range of expected chemical shifts. The table below presents a set of representative predicted chemical shifts based on DFT calculations.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 170.0 - 175.0 |

| Methine (C1-H) | 3.5 - 4.0 | 55.0 - 60.0 |

| Methylene (B1212753) (C3/C5-H₂) | 2.2 - 2.8 | 35.0 - 40.0 |

| Methylene (C4-H₂) | 1.8 - 2.2 | 20.0 - 25.0 |

Note: These values are representative and can vary based on the specific computational method, solvent model, and tautomeric form being considered.

Predicted Infrared (IR) Spectroscopy Frequencies: In addition to NMR data, computational methods can predict the vibrational frequencies that correspond to the absorption bands in an infrared (IR) spectrum. These predictions are invaluable for assigning specific vibrational modes to the experimentally observed peaks. The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the stretching vibrations of the carbonyl (C=O) and hydroxyl (O-H) groups. The table below outlines the predicted vibrational frequencies for the key functional groups.

Table 2: Predicted IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1725 |

| Ketone (C=O) | C=O Stretch | 1710 - 1730 |

| C-H (sp³) | C-H Stretch | 2850 - 3000 |

Note: These frequencies are based on typical ranges for the specified functional groups and would be more precisely determined through specific DFT frequency calculations.

Molecular Dynamics Simulations and Conformational Searching